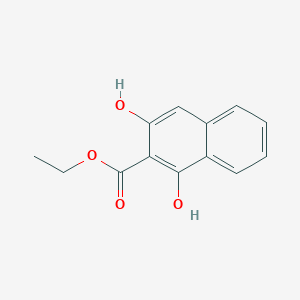

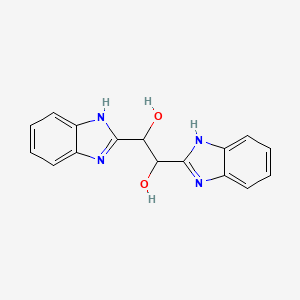

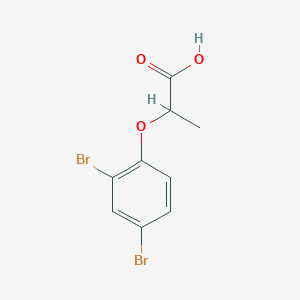

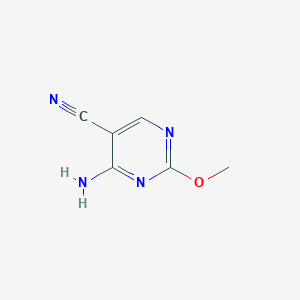

![molecular formula C11H8BrN5 B1331176 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 99867-27-3](/img/structure/B1331176.png)

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Descripción general

Descripción

“1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their confirmed biological and pharmacological activities . The chemical structure of these synthesized derivatives is usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a key feature of pyrazoles and is crucial for their biological and pharmacological activities .Chemical Reactions Analysis

Pyrazoles, including “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, are known for their diverse chemical reactions. These reactions are often related to their biological and pharmacological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” can be determined using various spectroanalytical techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Compounds with a pyrimidine base have been screened for their antiproliferative activity against various human cancer cell lines, such as liver, colon, lung, and breast cancer cell lines .

Antimicrobial Activity

Pyrimidine derivatives have shown potent antimicrobial activity, with some compounds being more effective than standard treatments like gentamycin, ciprofloxacin, and fluconazole .

Apoptosis Induction

Certain pyrazolopyrimidine-based compounds have demonstrated excellent antiproliferative activity and have been selected for further studies on their apoptosis-inductive effects on cancer cells .

Neurotoxic Potential Evaluation

Studies have investigated the neurotoxic potentials of newly synthesized pyrazoline derivatives (which include a bromophenyl group) on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, in association with behavioral parameters .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mecanismo De Acción

Target of Action

The compound 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazole derivative, which is known for its diverse pharmacological effects Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the targets could be related to the pathogens causing these diseases.

Mode of Action

It is suggested that similar compounds interact with their targets, leading to inhibition of the pathogen’s growth

Biochemical Pathways

Similar compounds have been shown to affect the growth of leishmania and plasmodium species , suggesting that the compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Pharmacokinetics

Similar compounds have shown good bioavailability

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound may lead to the death of these pathogens.

Action Environment

Similar compounds have shown potent activity in both in vitro and in vivo conditions , suggesting that the compound may be stable and effective in various environments.

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIPBLLYLPAYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)